molecular formula C11H12N2O2 B169097 Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-00-6

Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B169097
M. Wt: 204.22 g/mol
InChI Key: DNOLHJVWJUNVPM-UHFFFAOYSA-N
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Description

Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with the molecular formula C11H12N2O2 . It has an average mass of 204.225 Da and a monoisotopic mass of 204.089874 Da .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, such as Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate, has been achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate consists of a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .


Physical And Chemical Properties Analysis

Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate has a molecular formula of C11H12N2O2, an average mass of 204.225 Da, and a monoisotopic mass of 204.089874 Da .

Scientific Research Applications

Synthesis and Pharmacological Activity

Ethyl 2-methylimidazo[1,2-a]pyridine derivatives have been actively explored in the synthesis of various heterocyclic compounds. For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and related compounds has been achieved through reactions involving ethyl 2-chloroacetoacetate and 2-aminopyridines. These compounds have shown potential in pharmacological applications, particularly in evaluating anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Chemical Reactivity and Structural Analysis

Research has also focused on the chemical reactivity and structure of imidazo[1,2-a]pyridine derivatives. Studies involving CNDO/2 calculations based on X-ray structures have provided insights into the reactivity of these compounds. For example, ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate has been used to compare experimental results with theoretical predictions in the nitration of variously substituted imidazo[1,2-a]pyridines (Teulade et al., 1982).

Antiviral Activity

In the realm of antiviral research, derivatives of ethyl 2-methylimidazo[1,2-a]pyridine have been synthesized and evaluated for their activity against viruses such as the Hepatitis B virus. Studies have shown that some of these compounds are effective in inhibiting the replication of viral DNA in cell cultures, highlighting their potential as antiviral agents (Chen et al., 2011).

Novel Synthesis Approaches

Novel synthetic approaches for creating complex fused heterocycles using imidazo[1,2-a]pyridine systems have been developed. This includes the synthesis of triazines and other derivatives, showcasing the versatility of ethyl 2-methylimidazo[1,2-a]pyridine in generating biologically active compounds with potential applications in various fields of chemistry and pharmacology (Zamora et al., 2004).

Catalytic Activity

Ethyl 2-methylimidazo[1,2-a]pyridine derivatives have also been evaluated for their catalytic activities. Studies have focused on their effectiveness in catalyzing oxidation reactions, such as the oxidation of catechol to o-quinone. This research underscores the potential application of these compounds in catalysis and chemical synthesis (Saddik et al., 2012).

Future Directions

Imidazo[1,2-a]pyridine derivatives, such as Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate, have been recognized for their wide range of applications in medicinal chemistry . Future research may focus on further exploring the biological activity of these compounds and developing new drugs based on this scaffold .

properties

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-4-6-13-7-8(2)12-10(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOLHJVWJUNVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170133
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, 2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

CAS RN

133427-00-6
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, 2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133427-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, 2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Gaumet, E Moreau, A Taleb, F Leal, J Neyts… - Tetrahedron …, 2010 - Elsevier
Access to N-protected or N-free imidazo[1,2-a]pyrrolo[3,2-c]pyridine derivatives as potential antiviral compounds was achieved in good yields from N-protected 7-amino-8-halo-2-…
Number of citations: 3 www.sciencedirect.com

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